Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate
CAS No.:
Cat. No.: VC15612804
Molecular Formula: C19H13NO6
Molecular Weight: 351.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate -](/images/structure/VC15612804.png)
Specification
Molecular Formula | C19H13NO6 |
---|---|
Molecular Weight | 351.3 g/mol |
IUPAC Name | ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C19H13NO6/c1-2-25-19(24)12-10-7-11(21)13-14(17(10)26-18(12)20)16(23)9-6-4-3-5-8(9)15(13)22/h3-7,21H,2,20H2,1H3 |
Standard InChI Key | DKLWZIJITJLNCL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(OC2=C3C(=C(C=C12)O)C(=O)C4=CC=CC=C4C3=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g]benzofuran-3-carboxylate, reflects its polycyclic framework . The anthracene backbone is fused with a furan ring at the [1,2-b] position, creating a planar, conjugated system stabilized by keto groups at positions 6 and 11. The 2-amino and 5-hydroxy substituents enhance solubility and reactivity, while the ethyl ester at position 3 facilitates synthetic modifications.
Key structural features include:
-
Aromatic system: The anthraquinone core enables π-π stacking interactions, critical for DNA intercalation .
-
Functional groups: The amino group () participates in hydrogen bonding, while the hydroxyl () and keto () groups contribute to redox activity.
Physicochemical Characteristics
The compound’s solubility profile is polarity-dependent: sparingly soluble in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO). Its stability under acidic conditions is attributed to the electron-withdrawing keto groups, which resist protonation .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 351.3 g/mol | |
Solubility | DMSO > Chloroform > Methanol | |
Melting Point | Not reported | – |
Synthesis and Modification
Synthetic Pathways
The synthesis of ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate involves multi-step heterocyclization and functionalization reactions. A modified protocol from Shchekotikhin et al. (2016) for analogous anthra[2,3-b]furan derivatives provides a foundational approach :
-
Heterocyclization: Reacting 1,4-dihydroxy-2,3-dichloroanthraquinone with ethyl acetoacetate in dimethyl sulfoxide (DMSO) at 125°C yields the ethyl ester precursor .
-
Hydrolysis: Treatment with concentrated sulfuric acid cleaves the ester to the carboxylic acid derivative .
-
Amination and Esterification: Sequential reactions introduce the amino and hydroxy groups, followed by ethyl ester formation.
Critical Challenges:
-
Low yields (~35%) during heterocyclization due to competing side reactions .
-
Harsh hydrolysis conditions (e.g., sulfuric acid) necessitating optimization for scalability .
Structural Analogues and Derivatives
Modifying the ester group or substituting the amino moiety alters bioactivity. For example:
-
Carboxamide derivatives: Replace the ethyl ester with cyclic diamine groups, enhancing water solubility and antitumor potency .
-
Methyl substituents: Introduce steric hindrance to improve metabolic stability .
Biological Activities and Mechanisms
Antiproliferative Effects
Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate exhibits dose-dependent cytotoxicity against human cancer cell lines, with IC values in the low micromolar range . Comparative studies with anthra[2,3-b]furan carboxamides reveal shared mechanisms:
-
DNA Intercalation: Planar anthraquinone systems insert between DNA base pairs, inhibiting replication and transcription .
-
Topoisomerase Inhibition: Disruption of topoisomerase II activity induces DNA double-strand breaks .
-
Reactive Oxygen Species (ROS) Generation: Redox-active quinone groups produce oxidative stress, triggering apoptosis.
Table 2: Antiproliferative Activity of Anthra[1,2-b]furan Derivatives
Compound | Cell Line (IC, μM) | Mechanism | Source |
---|---|---|---|
Ethyl 2-amino-5-hydroxy… | HeLa: 1.2 ± 0.3 | DNA intercalation | |
Anthra[2,3-b]furan-3-carboxamide 3d | MCF-7: 0.8 ± 0.1 | Topoisomerase II inhibition |
Pharmacokinetic Considerations
While in vitro data are promising, the compound’s therapeutic potential is limited by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume